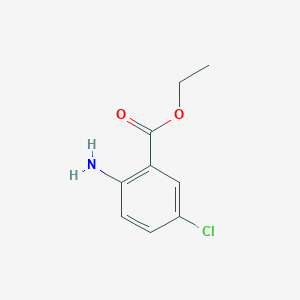

Ethyl 2-amino-5-chlorobenzoate

Description

Properties

IUPAC Name |

ethyl 2-amino-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWBMLMEVRIPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363939 | |

| Record name | ethyl 2-amino-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63243-75-4 | |

| Record name | Ethyl 2-amino-5-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63243-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-5-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Strategic Importance in Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-amino-5-chlorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic carboxylic acid ester that has emerged as a pivotal structural motif in modern drug discovery and organic synthesis.[1] Its unique arrangement of an amino group, a chloro substituent, and an ethyl ester on a benzene ring provides a versatile scaffold for building more complex, biologically active molecules.[1] The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it an invaluable starting material for synthesizing compounds with potential therapeutic applications, including allosteric enhancers of receptors and agents with relaxant effects on biological tissues.[1] This guide offers a comprehensive overview of its core chemical properties, synthesis, reactivity, and analytical characterization, providing a foundational resource for professionals in the field.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a molecule are fundamental to its behavior in chemical reactions and biological systems. This compound (CAS No: 63243-75-4) is defined by its molecular formula, C₉H₁₀ClNO₂, and a molecular weight of 199.63 g/mol .[1][2]

Structural Identifiers

The precise arrangement of atoms is unambiguously represented by various chemical notation systems, which are critical for database searches and structural verification.[1]

-

IUPAC Name: this compound

-

SMILES: CCOC(=O)C1=C(C=CC(=C1)Cl)N[1]

-

InChI: InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3[1]

-

InChIKey: XWWBMLMEVRIPSX-UHFFFAOYSA-N[1]

Physicochemical Data

The physical properties of this compound dictate its handling, storage, and behavior in various solvent systems. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 63243-75-4 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Melting Point | Data varies; typically a defined range for similar compounds | [1] |

| Solubility | Generally soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water. | [1] |

| Stability | Sensitive to light and moisture. | [1] |

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity. The key spectroscopic data for this compound are outlined below.

| Technique | Key Signals and Assignments | Source |

| ¹H NMR | δ ~1.35 (t, 3H, CH₃), δ ~4.30 (q, 2H, CH₂), δ ~5.80 (s, 2H, NH₂), δ ~6.50 (d, 1H, ArH), δ ~7.25 (dd, 1H, ArH), δ ~7.95 (d, 1H, ArH) | [1] |

| Infrared (IR) | ~3470 & 3370 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O ester stretch), ~1590 cm⁻¹ (C=C aromatic), ~760 cm⁻¹ (C-Cl bend) | [1] |

| Mass Spectrometry (MS) | Major fragments at m/z 199 [M]⁺, 154 [M-OC₂H₅]⁺, 136 [M-CO₂C₂H₅]⁺ | [1] |

Synthesis Protocols

The most common and efficient synthesis of this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid. This method, known as Fischer-Speier esterification, is a robust and scalable process.[3]

Fischer-Speier Esterification Workflow

The diagram below illustrates the workflow for the synthesis of this compound from 2-amino-5-chlorobenzoic acid.

Caption: Fischer-Speier esterification workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is intended for qualified laboratory personnel. Appropriate personal protective equipment (PPE) must be worn at all times.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-chlorobenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (10-20 equivalents), which serves as both reactant and solvent.[3]

-

Catalyst Addition: While stirring the solution at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.

-

Expert Insight: The addition is exothermic and may cause the transient precipitation of the aminobenzoic acid salt. Slow addition is crucial to control the temperature.

-

-

Reaction: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst.

-

Trustworthiness Check: Effervescence (CO₂ evolution) will occur. Ensure the addition is done slowly and in a well-ventilated fume hood to prevent overflow.

-

-

Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3x volumes).

-

Workup - Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional groups: the aromatic amino group, the ethyl ester, and the chloro substituent. This trifunctional nature allows for selective chemical modifications, making it a versatile synthetic intermediate.[1]

Caption: Key chemical reactions of this compound.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid, 2-amino-5-chlorobenzoic acid.[1] This reaction is fundamental for subsequent modifications at the carboxyl group.

-

Reactions of the Amino Group: The nucleophilic amino group can participate in a wide range of reactions, including acylation to form amides, alkylation, and diazotization followed by Sandmeyer-type reactions to replace the amino group with other functionalities.

-

Substitution Reactions: The amino group can undergo nucleophilic substitution under specific conditions.[1] The electron-donating nature of the amino group and the electron-withdrawing nature of the chloro and ester groups also influence electrophilic aromatic substitution on the benzene ring.

-

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to yield amines using standard reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction.[1]

Applications in Drug Development

The true value of this compound lies in its role as a key building block for pharmacologically active compounds.

-

Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of more complex molecules.[1][4] The parent acid, 2-amino-5-chlorobenzoic acid, is used to synthesize PAK4 inhibitors and intermediates for drugs like Diazepam.[4] The presence of the chlorine atom is particularly significant, as chlorinated compounds are prevalent in a large number of FDA-approved drugs, often enhancing pharmacokinetic properties.[5]

-

Scaffold for Biologically Active Molecules: Its derivatives have been investigated for a range of therapeutic effects. For instance, related structures have shown potential as allosteric enhancers at the A1 adenosine receptor, suggesting applications in treating cardiac and inflammatory diseases.[1] Furthermore, relaxant properties observed in similar compounds indicate potential for managing respiratory conditions like asthma.[1]

Safety and Handling

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. While specific GHS data for the ethyl ester is not detailed in the provided results, data for the closely related methyl ester and parent acid provide a strong basis for hazard assessment.

-

GHS Hazard Classification (Inferred): Based on related compounds, it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6]

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area or fume hood.[7][8] Avoid breathing dust/fumes and prevent contact with skin, eyes, and clothing.[7][9] Wear appropriate PPE, including gloves and safety goggles.[9][10]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container to protect from light and moisture.[1][7][11]

-

First Aid: In case of contact, wash skin immediately with soap and plenty of water.[7] For eye contact, rinse cautiously with water for several minutes.[7][9] If inhaled, move to fresh air.[7][9] Seek medical attention if symptoms persist.[7][8]

-

References

- 1. Buy this compound (EVT-378718) | 63243-75-4 [evitachem.com]

- 2. Ethyl 5-amino-2-chlorobenzoate | C9H10ClNO2 | CID 13226857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mthis compound | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. chemscene.com [chemscene.com]

An In-depth Technical Guide to Ethyl 2-amino-5-chlorobenzoate: Molecular Structure, Analysis, and Applications

This guide provides a comprehensive technical overview of Ethyl 2-amino-5-chlorobenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core structural features, detailed analytical methodologies, and its strategic importance in synthetic chemistry. The insights herein are grounded in established scientific principles to support advanced research and development applications.

Molecular Structure and Physicochemical Profile

This compound is a polysubstituted aromatic ester. Its structure is characterized by a benzene ring functionalized with an amino group (-NH₂), a chloro group (-Cl), and an ethyl ester group (-COOCH₂CH₃). The relative positions of these substituents (amino at C2 and chloro at C5) are critical to its reactivity and utility as a synthetic building block.

The molecular structure can be unambiguously represented by the following identifiers:

-

IUPAC Name: this compound

-

SMILES: CCOC(=O)C1=C(C=CC(=C1)Cl)N[1]

-

InChI Key: XWWBMLMEVRIPSX-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in various chemical processes. These key parameters are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 g/mol | [1][2][3] |

| Boiling Point | 307.6 °C at 760 mmHg | [2] |

| Density | 1.262 g/cm³ | [2] |

| Flash Point | 139.8 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [1] |

| LogP | 2.68 | [2] |

| Stability | Sensitive to light and moisture. | [1] |

Spectroscopic Analysis and Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and purity of this compound. The following sections detail the expected spectral data and the rationale behind the signal assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the ethyl group and the aromatic protons. The electron-donating amino group and the electron-withdrawing chloro and ester groups create a specific substitution pattern on the aromatic ring, leading to predictable chemical shifts and coupling patterns.

-

δ ~1.35 ppm (t, 3H, J ≈ 7.1 Hz): This triplet corresponds to the methyl (-CH₃) protons of the ethyl group. It is split into a triplet by the two adjacent methylene protons.

-

δ ~4.30 ppm (q, 2H, J ≈ 7.1 Hz): This quartet represents the methylene (-CH₂) protons of the ethyl group. It is split into a quartet by the three adjacent methyl protons.

-

δ ~5.80 ppm (br s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

δ ~6.50 ppm (d, 1H, J ≈ 8.8 Hz): This doublet is assigned to the aromatic proton at the C6 position (ortho to the amino group).

-

δ ~7.25 ppm (dd, 1H, J ≈ 8.8, 2.4 Hz): A doublet of doublets corresponding to the aromatic proton at the C4 position (meta to the amino group, ortho to the chloro group).

-

δ ~7.95 ppm (d, 1H, J ≈ 2.4 Hz): This doublet corresponds to the aromatic proton at the C3 position (ortho to the ester group, meta to the chloro group).[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The predicted chemical shifts are based on data from analogous structures like ethyl benzoate and substituted anilines.[1][2][3]

-

δ ~14.3 ppm: Ethyl group methyl carbon (-CH₃).

-

δ ~61.0 ppm: Ethyl group methylene carbon (-OCH₂).

-

δ ~115-150 ppm: Six distinct signals are expected in the aromatic region. The carbon attached to the amino group (C2) will be shifted upfield, while the carbons attached to the ester (C1) and chlorine (C5) will be shifted downfield relative to benzene.

-

δ ~166.5 ppm: Carbonyl carbon (C=O) of the ester group.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic absorption bands provide a unique fingerprint for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3470 & 3370 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| ~2980 | C-H Stretch | Aliphatic (Ethyl group) |

| ~1680 | C=O Stretch | Ester Carbonyl |

| ~1590 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester Linkage |

| ~760 | C-Cl Stretch | Aryl Halide |

These assignments are based on established correlation tables and spectral data for similar compounds.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 199.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), an M+2 peak will be observed at m/z 201 with an intensity approximately one-third of the molecular ion peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom.

-

Key Fragments:

-

m/z 154: Loss of the ethoxy group ([M-OC₂H₅]⁺).

-

m/z 136: Loss of the entire carboxylate group ([M-COOC₂H₅]⁺).[1]

-

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in reaction mixtures or final products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for analyzing this moderately polar compound. The aromatic structure contains a strong chromophore, making UV detection highly effective.

Rationale for Method Design

A C18 (octadecylsilane) column is selected due to its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention time. A buffer is used to maintain a consistent pH, ensuring reproducible ionization states of the amino group and thus stable retention. UV detection is set near the compound's absorbance maximum for optimal sensitivity.

Suggested HPLC Protocol

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 30% B, increase linearly to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL.

HPLC Analysis Workflow

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC)

GC is a suitable alternative for purity analysis, particularly for assessing volatile impurities. The compound's boiling point of 307.6 °C allows for its analysis without derivatization.

Suggested GC Protocol

-

Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Oven Program: Initial temperature 150 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

Detector: Flame Ionization Detector (FID) at 300 °C.

-

Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate to a concentration of approximately 1 mg/mL.

Synthesis and Application in Drug Development

This compound is not typically an end-product but rather a critical starting material for constructing more complex molecules.

Common Synthesis Route

The most direct and common synthesis is the Fischer esterification of 2-amino-5-chlorobenzoic acid. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to drive the equilibrium towards the ester product.[1]

Synthesis Reaction Scheme

Caption: Fischer esterification synthesis route.

Role as a Pharmaceutical Intermediate

The true value of this compound lies in its bifunctional nature. The amino group serves as a versatile nucleophile or a site for diazotization, while the ester can be hydrolyzed, reduced, or converted to an amide. This structural motif is a core component of numerous pharmacologically active molecules.

-

Precursor to Heterocycles: It is a valuable intermediate for synthesizing complex molecules, particularly those with therapeutic potential.[1] Its parent acid, 2-amino-5-chlorobenzoic acid, is a well-known precursor in the synthesis of benzodiazepines like diazepam.[4] The ethyl ester provides an alternative synthetic handle for building similar heterocyclic scaffolds used in modern drug discovery.

-

Medicinal Chemistry: Derivatives of this compound are investigated for a range of biological activities. For instance, related structures have been explored as allosteric enhancers for the A1 adenosine receptor, suggesting potential applications in treating cardiac arrhythmias and inflammatory diseases.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

While a specific, comprehensive safety profile for CAS 63243-75-4 is not universally available, data from closely related compounds such as mthis compound and 2-amino-5-chlorobenzoic acid provide strong guidance.[5][6]

-

Skin Irritation (H315): May cause skin irritation.

-

Eye Irritation (H319): Causes serious eye irritation.

-

Respiratory Irritation (H335): May cause respiratory irritation.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear standard personal protective equipment: a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage Conditions

To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][7] Protection from light and moisture is critical to maintaining its purity over time.

References

- 1. brainly.com [brainly.com]

- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]

- 4. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Ethyl 5-amino-2-chlorobenzoate | C9H10ClNO2 | CID 13226857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-5-chlorobenzoate

Abstract

Ethyl 2-amino-5-chlorobenzoate is a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals, valued for its substituted aniline framework which serves as a versatile scaffold for building complex molecular architectures.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers and drug development professionals. We will dissect two primary strategies: the direct esterification of 2-amino-5-chlorobenzoic acid and the reduction of ethyl 5-chloro-2-nitrobenzoate. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes are presented to empower scientists in making informed decisions for their specific applications.

Introduction and Strategic Overview

This compound (CAS No: 63243-75-4) is an aromatic ester with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol .[1][2] Its structure is foundational for the synthesis of various biologically active molecules, including receptor modulators and relaxants.[1] The selection of a synthetic route is a critical decision dictated by factors such as scale, cost of starting materials, required purity, and environmental considerations.

The two most prevalent strategies for its synthesis are:

-

Pathway A: Direct Esterification. A single-step conversion of the corresponding carboxylic acid, 2-amino-5-chlorobenzoic acid, to the ethyl ester.

-

Pathway B: Reduction of a Nitro Precursor. A two-step sequence involving the initial synthesis of ethyl 5-chloro-2-nitrobenzoate, followed by the selective reduction of the nitro group to an amine.

This guide will explore the mechanistic underpinnings, practical execution, and relative merits of each approach.

Pathway A: Fischer-Speier Esterification

This is the most direct route, relying on the acid-catalyzed reaction between 2-amino-5-chlorobenzoic acid and ethanol. The Fischer-Speier esterification is a classic, equilibrium-driven process.[3][4]

Mechanism and Causality

The reaction mechanism involves several reversible steps.[5] The acid catalyst (typically H₂SO₄ or TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.

Experimental Choice: To drive the equilibrium towards the product, Le Châtelier's principle is applied. This is achieved by either using a large excess of the alcohol reactant (ethanol), which also serves as the solvent, or by actively removing the water byproduct as it forms, for instance, with a Dean-Stark apparatus.[4]

Experimental Protocol

Materials:

-

2-Amino-5-chlorobenzoic acid (1.0 eq)

-

Anhydrous Ethanol (10-20 eq, solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-amino-5-chlorobenzoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: With stirring, slowly add concentrated sulfuric acid dropwise to the mixture at room temperature. The addition is exothermic, and the aminobenzoic acid salt may precipitate.

-

Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Reduce the volume of ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

Pathway B: Reduction of Ethyl 5-chloro-2-nitrobenzoate

This two-step pathway offers an alternative, particularly when the starting material 2-amino-5-chlorobenzoic acid is less available or more expensive than 5-chloro-2-nitrobenzoic acid.

Step 1: Synthesis of Ethyl 5-chloro-2-nitrobenzoate

The precursor is synthesized via Fischer esterification of 5-chloro-2-nitrobenzoic acid with ethanol, following a protocol analogous to the one described in Pathway A.[6][7] The key difference is the higher stability of the nitro-substituted acid under strongly acidic conditions compared to the amino-substituted one.

Step 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a cornerstone transformation in organic synthesis. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions like dehalogenation.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically employing a metal catalyst and hydrogen gas.

Causality in Catalyst Selection:

-

Palladium on Carbon (Pd/C): This is a highly active and common catalyst for hydrogenation.[8] However, a significant drawback is its propensity to catalyze hydrodehalogenation, which would undesirably remove the chloro-substituent from the aromatic ring.[8]

-

Raney Nickel: This catalyst is often preferred for substrates containing aromatic halogens because it is less likely to cause dehalogenation.[8] A procedure for the reduction of the closely related 5-chloro-2-nitrobenzoic acid using Raney Nickel has been reported with high yield, demonstrating its suitability.[9]

Experimental Protocol (Catalytic Hydrogenation):

-

Setup: To a solution of ethyl 5-chloro-2-nitrobenzoate in ethanol or methanol in a hydrogenation vessel, add a catalytic amount of Raney Nickel (e.g., 10% w/w).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or from a pressurized cylinder to 1-4 atm).

-

Reaction: Stir the mixture vigorously at room temperature for 2-8 hours. Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified as described previously.

This is a classic and robust method for nitroarene reduction that tolerates a wide range of functional groups.[8]

Mechanism and Causality: The reduction with tin in acidic media (Bechamp-style reduction) proceeds via a series of single-electron transfers from the metal.[10][11] The nitro group is sequentially reduced to nitroso and then hydroxylamine intermediates before finally yielding the anilinium salt.[10][11] A subsequent basic workup is mandatory to neutralize the anilinium salt and liberate the free amine product. The strongly acidic medium also serves to prevent side reactions like the formation of azoxy or azo compounds.[10]

Experimental Protocol (SnCl₂ Reduction):

-

Setup: In a round-bottom flask, dissolve ethyl 5-chloro-2-nitrobenzoate in ethanol.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) in concentrated hydrochloric acid to the flask.

-

Reaction: Heat the mixture at reflux for 1-3 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature and pour it over crushed ice. Carefully basify the mixture with a concentrated NaOH or KOH solution to a pH > 10. This will precipitate tin salts and deprotonate the product.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3x).

-

Purification: Filter the combined organic extracts to remove any insoluble tin oxides. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product.

Purification and Characterization

Regardless of the synthetic pathway, the final product requires purification and rigorous characterization to confirm its identity and purity.

-

Purification: Recrystallization is the most common method for purifying the solid product. A solvent system like ethanol/water often provides good results. For higher purity, silica gel column chromatography can be employed.

-

Characterization: The structure is confirmed using standard spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 63243-75-4 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| ¹H NMR | δ ~1.35 (t, 3H, CH₃), ~4.30 (q, 2H, CH₂), ~5.80 (s, 2H, NH₂), ~6.50 (d, 1H, ArH), ~7.25 (dd, 1H, ArH), ~7.95 (d, 1H, ArH) | [1] |

| IR (cm⁻¹) | ~3470 & 3370 (N-H stretch), ~1680 (C=O ester stretch), ~1590 (C=C aromatic), ~760 (C-Cl bend) | [1] |

| MS (m/z) | 199 [M]⁺, 154 [M-OC₂H₅]⁺, 136 [M-CO₂C₂H₅]⁺ |[1] |

Comparative Analysis of Synthesis Pathways

The choice between Pathway A and Pathway B depends on a careful evaluation of several factors critical to laboratory and industrial synthesis.

Table 2: Comparison of Synthetic Pathways

| Parameter | Pathway A: Direct Esterification | Pathway B: Nitro Reduction (H₂) | Pathway B: Nitro Reduction (SnCl₂) |

|---|---|---|---|

| Number of Steps | 1 | 2 | 2 |

| Atom Economy | Good | Moderate | Poor |

| Starting Materials | 2-Amino-5-chlorobenzoic acid | 5-Chloro-2-nitrobenzoic acid | 5-Chloro-2-nitrobenzoic acid |

| Key Reagents | H₂SO₄, Ethanol | Raney Ni, H₂ gas | SnCl₂, HCl, NaOH |

| Safety Concerns | Handling of conc. acid | Handling of flammable H₂ gas and pyrophoric catalyst | Exothermic reaction, handling of corrosive acids/bases |

| Environmental Impact | Moderate (acid waste) | Low (water is the only byproduct) | High (tin waste is difficult to dispose of)[12] |

| Scalability | Excellent | Good (requires specialized hydrogenation equipment) | Moderate (stoichiometric metal waste is problematic on a large scale) |

| Chemoselectivity | N/A | Excellent (avoids dehalogenation with correct catalyst) | Excellent |

Conclusion

Both the direct esterification of 2-amino-5-chlorobenzoic acid and the reduction of ethyl 5-chloro-2-nitrobenzoate are viable and effective methods for synthesizing this compound.

-

Pathway A (Direct Esterification) is the most straightforward and atom-economical choice, ideal for situations where the amino acid precursor is readily available.

-

Pathway B (Nitro Reduction) provides a robust alternative. Catalytic hydrogenation with Raney Nickel is the superior method within this pathway, offering a clean, high-yielding process with minimal waste. The classic SnCl₂ reduction, while effective, is increasingly disfavored due to its poor atom economy and the generation of heavy metal waste.

The optimal choice will ultimately be guided by the specific constraints and priorities of the research or development program, including cost, scale, available equipment, and environmental policy.

References

- 1. Buy this compound (EVT-378718) | 63243-75-4 [evitachem.com]

- 2. aobchem.com [aobchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. orgosolver.com [orgosolver.com]

- 11. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

Ethyl 2-amino-5-chlorobenzoate CAS number 63243-75-4

An In-depth Technical Guide to Ethyl 2-amino-5-chlorobenzoate (CAS 63243-75-4)

Introduction

This compound, registered under CAS number 63243-75-4, is a substituted anthranilate ester that serves as a pivotal building block in modern medicinal chemistry and organic synthesis.[1] Its unique trifunctional structure—comprising an aromatic amine, a halogen substituent, and an ethyl ester—provides a versatile scaffold for the synthesis of a diverse array of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's properties, synthesis, characterization, reactivity, and applications, with a focus on the underlying chemical principles and practical laboratory considerations.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective use in research and development. This compound is systematically named according to IUPAC nomenclature, reflecting its core structure of a benzoic acid ethyl ester with amino and chloro groups at positions 2 and 5, respectively.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 63243-75-4 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | Ethyl 5-chloroanthranilate; 2-Amino-5-chlorobenzoic acid ethyl ester | [1][] |

| Density | 1.262 g/cm³ | [2] |

| Boiling Point | 307.6 °C at 760 mmHg | [2] |

| Flash Point | 139.8 °C | [2] |

| Solubility | Soluble in ethanol, dichloromethane; limited solubility in water.[1] | |

| Appearance | Varies based on purity, often a solid at room temperature. | N/A |

| Storage | Sensitive to light and moisture. Store in a cool, dark, well-sealed container.[1] |

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-amino-5-chlorobenzoic acid.[1] This acid-catalyzed reaction with ethanol is an equilibrium-driven process, necessitating specific conditions to achieve high yields.

Causality in Synthetic Strategy

The choice of Fischer esterification is guided by several factors:

-

Precursor Availability: 2-amino-5-chlorobenzoic acid is a readily available starting material, which can be synthesized via methods such as the reduction of 5-chloro-2-nitrobenzoic acid or the chlorination of anthranilic acid.[4][5]

-

Reagent Cost-Effectiveness: Ethanol serves as both the reactant and often the solvent, making it an economical choice. Concentrated sulfuric acid is a common and inexpensive catalyst.

-

Reaction Mechanism: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The reaction is typically heated to reflux to increase the reaction rate and to help remove the water byproduct, driving the equilibrium toward the ester product, in accordance with Le Châtelier's principle.

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow from the precursor to the final purified product.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation of a product with the correct analytical data confirms the procedure's efficacy.

-

Reaction Setup: To a solution of 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) in absolute ethanol (150 mL), add concentrated sulfuric acid (3.0 mL, ~5.4 g, 55 mmol) dropwise with stirring in an ice bath.

-

Esterification: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layer with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's functional groups and atomic connectivity.

Caption: Correlation of molecular structure with key analytical signals.

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Key Signals and Interpretation | Source(s) |

| ¹H NMR | δ ~1.35 (t, 3H, -CH₃), δ ~4.30 (q, 2H, -OCH₂-), δ ~5.80 (s, 2H, -NH₂), δ ~6.50 (d, 1H, Ar-H), δ ~7.25 (dd, 1H, Ar-H), δ ~7.95 (d, 1H, Ar-H). | [1] |

| FT-IR (cm⁻¹) | ~3470 & 3370 (N-H stretch, primary amine), ~1680 (C=O stretch, ester), ~1590 (C=C stretch, aromatic), ~760 (C-Cl stretch). | [1] |

| Mass Spec. (MS) | Major fragments at m/z 199 [M]⁺ (molecular ion), 154 [M-OC₂H₅]⁺ (loss of ethoxy radical), and 136 [M-CO₂C₂H₅]⁺ (loss of ethyl carboxylate group). | [1] |

Applications in Research and Drug Development

This compound is rarely the final therapeutic agent but is a crucial intermediate. Its value lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

-

Synthesis of Heterocycles: The 1,2-aminoester arrangement on the aromatic ring is a classic precursor for building fused heterocyclic systems, particularly quinazolinones, which are prevalent in many biologically active compounds.[6]

-

Pharmaceutical Intermediates: It is a documented building block for various APIs. Derivatives have been investigated for their relaxant properties on smooth muscle tissue, suggesting potential in treating respiratory conditions.[1] Furthermore, its derivatives are explored as allosteric enhancers for adenosine receptors, which could be relevant for treating cardiac and inflammatory diseases.[1]

-

Scaffold for Library Synthesis: In drug discovery, the compound serves as a versatile starting point for creating libraries of related molecules for high-throughput screening. The amino group can be acylated, alkylated, or diazotized, while the ester can be hydrolyzed or converted to an amide, providing numerous avenues for structural diversification.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety. While specific GHS data for this exact CAS number is limited, data for the isomeric Ethyl 5-amino-2-chlorobenzoate (CAS 64401-55-4) provides a useful surrogate for risk assessment.

-

GHS Hazard Classification (based on isomer):

-

Handling Precautions:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.[1]

-

Conclusion

This compound is a high-value chemical intermediate whose utility in pharmaceutical and chemical research is well-established. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, makes it an indispensable tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any scientist aiming to leverage this compound in their research and development endeavors.

References

- 1. evitachem.com [evitachem.com]

- 2. This compound | CAS#:63243-75-4 | Chemsrc [chemsrc.com]

- 4. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Amino-5-chlorobenzoic acid | 635-21-2 [chemicalbook.com]

- 7. Ethyl 5-amino-2-chlorobenzoate | C9H10ClNO2 | CID 13226857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Ethyl 2-amino-5-chlorobenzoate mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 2-amino-5-chlorobenzoate

Abstract

This compound is a key chemical intermediate in the synthesis of a wide array of biologically active compounds. While its direct mechanism of action is not extensively defined in the scientific literature, its structural motifs are present in numerous pharmacologically significant molecules. This technical guide provides an in-depth analysis of the potential mechanisms of action of this compound, drawing inferences from its well-documented derivatives and structurally related compounds. We will explore its role as a foundational scaffold for drug development, delve into the probable signaling pathways it may modulate, and present detailed experimental protocols for researchers to rigorously investigate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile molecule.

Introduction: The Dichotomy of a Precursor Molecule

This compound (C₉H₁₀ClNO₂) is an aromatic carboxylic acid ester.[1] Its molecular structure, featuring an amino group and a chloro substituent on a benzene ring esterified with an ethyl group, makes it a valuable and versatile precursor in organic synthesis.[1] While it is extensively utilized as a building block in the pharmaceutical, agrochemical, and dye industries, its intrinsic biological activity and mechanism of action remain largely uncharacterized.[2] This guide will synthesize the available data on its derivatives to propose and explore potential mechanisms of action for the parent compound, providing a framework for future research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [3] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Generally soluble in organic solvents (e.g., ethanol, dichloromethane), limited solubility in water. | [1] |

| Stability | Sensitive to light and moisture. | [1] |

Synthetic Utility and the Pharmacological Landscape of its Derivatives

The primary role of this compound in the scientific literature is that of a synthetic intermediate. Its parent acid, 2-amino-5-chlorobenzoic acid, is a precursor in the synthesis of compounds like Diazepam D5 intermediates and p21-activated kinase 4 (PAK4) inhibitors.[5] The diverse biological activities of its derivatives provide crucial clues to its own potential interactions with biological systems.

Table 2: Biological Activities of Derivatives of 2-Amino-5-chlorobenzoic Acid/Ethyl Ester

| Derivative Class | Biological Activity | Therapeutic Area | Reference |

| Quinazolinones | p21-activated kinase 4 (PAK4) inhibition | Oncology | [5] |

| Benzothiazoles | Antifungal, Antibacterial | Infectious Diseases | [6] |

| Thiazolidinones | Anti-inflammatory | Inflammation | |

| Various Heterocycles | Allosteric enhancement of A1 adenosine receptor | Cardiology, Inflammation | [1] |

| Various Heterocycles | Smooth muscle relaxation (potential Ca2+ channel modulation) | Respiratory Diseases | [1] |

This wide range of activities suggests that the core 2-amino-5-chlorobenzoyl scaffold can be tailored to interact with a variety of biological targets.

Inferred Mechanisms of Action: A Hypothesis-Driven Approach

Given the lack of direct studies, we will infer potential mechanisms of action from structurally similar compounds and documented activities of close derivatives.

Insights from the Methyl Ester Analog: A Potential Anti-Cancer Agent

A close analog, Mthis compound, has been investigated for its anti-cancer properties. Studies have shown that it can inhibit the growth of human breast cancer cells in vitro.[7] The proposed mechanisms for this activity include:

-

Inhibition of proteins involved in cell proliferation and motility.

-

Reduction of reactive oxygen species (ROS) and subsequent DNA damage. [7]

-

Inhibition of the metabolic pathway for testosterone production. [7]

These findings suggest that this compound could potentially interact with pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT pathway, which is often dysregulated in cancer and is downstream of many receptor tyrosine kinases.[8]

Figure 1: Hypothesized anticancer mechanism based on its methyl ester analog.

Potential as a GABA-A Receptor Positive Allosteric Modulator

Many central nervous system (CNS) depressants, including benzodiazepines and barbiturates, function as positive allosteric modulators (PAMs) of the GABA-A receptor.[9][10] These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, allow chloride ions to enter the neuron, causing hyperpolarization and inhibiting cell firing.[9][11] PAMs bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx.[9][12]

The core structure of this compound, an aminobenzoic acid derivative, shares features with other compounds known to interact with GABA-A receptors. While direct evidence is lacking, this remains a plausible and testable hypothesis for its mechanism of action, particularly given the sedative and anxiolytic profiles of many drugs developed from similar scaffolds.

Figure 2: Proposed mechanism as a positive allosteric modulator of the GABA-A receptor.

Experimental Protocols for Mechanistic Elucidation

To move from hypothesis to evidence, rigorous experimental validation is required. The following protocols are designed to test the proposed mechanisms of action for this compound.

Workflow for Target Identification and Validation

A critical first step is to identify the direct binding partners of the compound within a complex biological system.

Figure 3: General experimental workflow for target identification and validation.

Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for GABA-A Receptor Modulation

This protocol is designed to determine if this compound modulates the function of the GABA-A receptor.

Objective: To measure changes in GABA-induced currents in Xenopus laevis oocytes expressing human GABA-A receptors in the presence of this compound.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)

-

Recording solution (ND96)

-

GABA stock solution

-

This compound stock solution (in DMSO)

-

Two-electrode voltage clamp setup

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits (e.g., 50 nL of a 1:1:1 ratio of α1:β2:γ2 subunits).

-

Incubate injected oocytes for 2-5 days at 18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two glass microelectrodes (filled with 3M KCl) to clamp the membrane potential at -70 mV.

-

Establish a stable baseline current.

-

-

GABA Application (Control):

-

Apply a concentration of GABA that elicits a submaximal response (e.g., EC₂₀) for 30 seconds.

-

Wash the chamber with ND96 solution until the current returns to baseline. Repeat several times to ensure a stable response.

-

-

Co-application with Test Compound:

-

Pre-incubate the oocyte with a desired concentration of this compound (e.g., 1 µM, 10 µM, 100 µM) in ND96 for 2 minutes.

-

During this incubation, co-apply the same EC₂₀ concentration of GABA.

-

Record the peak current amplitude.

-

-

Data Analysis:

-

Calculate the percentage potentiation of the GABA-induced current by the test compound using the formula: ((I_compound+GABA / I_GABA) - 1) * 100.

-

Construct a dose-response curve to determine the EC₅₀ of potentiation.

-

As a negative control, apply this compound alone to check for direct agonist activity.

-

Protocol: MTT Cell Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of cancer cells.

Objective: To quantify the cytotoxic/cytostatic effects of the compound on a selected cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

MCF-7 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Trypsinize and count MCF-7 cells.

-

Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 200 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression.

-

Conclusion and Future Directions

This compound stands as a molecule of significant potential, primarily realized through its role as a scaffold in medicinal chemistry. While its own mechanism of action is yet to be fully elucidated, evidence from its derivatives and structural analogs points towards plausible interactions with critical cellular pathways, including those involved in cancer cell proliferation and CNS neurotransmission via GABA-A receptors.

The path forward requires a systematic and unbiased investigation. The experimental workflows and protocols outlined in this guide provide a robust framework for such an endeavor. Target identification using affinity-based proteomics, followed by rigorous validation with biophysical and functional assays, will be paramount in definitively establishing the molecular targets and the core mechanism of action of this compound. Unraveling this mechanism will not only deepen our fundamental understanding of this compound but may also unlock new avenues for therapeutic intervention.

References

- 1. Buy this compound (EVT-378718) | 63243-75-4 [evitachem.com]

- 2. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]

- 3. This compound | C9H10ClNO2 | CID 1515287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]

- 7. Mthis compound | 5202-89-1 | FM10683 [biosynth.com]

- 8. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation [mdpi.com]

- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 10. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-amino-5-chlorobenzoate as a Core Biochemical Reagent

This guide provides an in-depth exploration of Ethyl 2-amino-5-chlorobenzoate, a pivotal reagent in modern biochemical and pharmaceutical research. We will move beyond simple procedural descriptions to uncover the strategic and mechanistic reasoning that underpins its synthesis and application. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile chemical building block.

Section 1: The Strategic Profile of this compound

This compound (CAS No: 63243-75-4) is an aromatic ester that serves as a fundamental building block in synthetic organic chemistry.[1] Its value lies in the specific arrangement of its functional groups: a nucleophilic primary amine (at C2), an electron-withdrawing chloro group (at C5), and an ethyl ester. This trifecta of functionalities allows for sequential, regioselective reactions, making it an ideal scaffold for constructing complex molecular architectures, particularly heterocyclic systems prevalent in medicinal chemistry.[2][3]

The primary amine is a key reactive site for amidation or for initiating cyclization reactions. The chloro group modifies the electronic properties of the benzene ring and provides a potential site for cross-coupling reactions. The ethyl ester, while often a simple protecting group for the carboxylic acid, can be readily hydrolyzed or converted into other functional groups, adding another layer of synthetic versatility.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl 5-chloroanthranilate | [1] |

| CAS Number | 63243-75-4 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | [4] |

Section 2: Core Synthesis Protocol via Fischer-Speier Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 2-amino-5-chlorobenzoic acid.[5] This is a classic acid-catalyzed equilibrium reaction.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The strong acid catalyst (e.g., H₂SO₄) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid.[7][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by the weakly nucleophilic oxygen of the ethanol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the final ester.[9][10]

Causality in Experimental Design:

-

Acid Catalyst: A strong mineral acid like sulfuric acid is essential to activate the carboxylic acid. Since the starting material contains a basic amino group, a stoichiometric amount of acid is often required, as the amino group will consume some of the catalyst to form an ammonium salt.[1]

-

Excess Alcohol: The reaction is reversible. To drive the equilibrium towards the product (the ester), a large excess of the alcohol (ethanol) is used as the solvent. This application of Le Châtelier's principle ensures a high yield of the desired product.[10]

-

Heat (Reflux): The reaction is typically slow at room temperature. Heating the mixture to reflux provides the necessary activation energy to overcome the kinetic barrier, accelerating the rate of reaction.[7]

-

Neutralization: After the reaction, the mixture is neutralized with a weak base, such as sodium carbonate (Na₂CO₃) solution. This deprotonates the protonated amino group of the ester, rendering it insoluble in water and allowing for its isolation via filtration.[1]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol).

-

Solvent Addition: Add absolute ethanol (100 mL). The large excess serves as both reactant and solvent.

-

Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (6.0 mL, ~110 mmol) to the stirring suspension. An initial warming of the mixture may be observed.

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 200 mL of ice water.

-

Neutralization: While stirring the aqueous mixture, slowly add a 10% aqueous solution of sodium carbonate until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8. A precipitate will form.

-

Isolation: Isolate the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with three portions of cold deionized water (3 x 30 mL) to remove any residual salts.

-

Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight to yield the final product.

Section 3: Application in Heterocyclic Synthesis: The Quinazolinone Core

This compound is a premier starting material for the synthesis of quinazolinones, a class of heterocyclic compounds with a vast range of pharmacological activities, including anticancer and anti-inflammatory effects.[2][3] The synthesis typically involves a two-step process: formation of a benzoxazinone intermediate followed by condensation with a primary amine.[2]

Mechanistic Rationale

-

Benzoxazinone Formation: The amino group of this compound is acylated with an acyl chloride (e.g., acetyl chloride) in the presence of a base like pyridine. The initial acylation is followed by an intramolecular cyclization where the newly formed amide's nitrogen attacks the ester's carbonyl carbon, eliminating ethanol to form the stable six-membered benzoxazinone ring.

-

Quinazolinone Formation: The benzoxazinone intermediate is then treated with a primary amine. The amine attacks the electrophilic carbonyl carbon of the benzoxazinone ring, leading to ring-opening. Subsequent intramolecular cyclization and elimination of a water molecule form the final, stable quinazolinone scaffold.

Caption: General pathway for quinazolinone synthesis.

Step-by-Step Laboratory Protocol

Step 1: Synthesis of 8-Chloro-2-methyl-4H-benzo[d][1][11]oxazin-4-one

-

Reagent Setup: Dissolve this compound (5.0 g, 25.0 mmol) in anhydrous pyridine (30 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution in an ice bath.

-

Acylation: Add acetyl chloride (2.2 mL, 30.0 mmol) dropwise to the cold, stirring solution. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Pour the reaction mixture into 150 mL of ice water. A solid will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain the benzoxazinone intermediate.

Step 2: Synthesis of 8-Chloro-2,3-dimethylquinazolin-4(3H)-one

-

Reagent Setup: In a sealed vessel, suspend the benzoxazinone intermediate from Step 1 (4.0 g, 20.5 mmol) in ethanol (50 mL).

-

Amine Addition: Add a solution of methylamine (e.g., 40% in water, 2.4 g, 31.0 mmol).

-

Reaction: Seal the vessel and heat the mixture to 80°C for 4 hours. Monitor the reaction by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from ethanol to yield the pure quinazolinone derivative.[12]

Section 4: Self-Validating System: Characterization & Quality Control

Confirming the identity and purity of this compound is critical. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the others to definitively establish the molecular structure.

| Technique | Expected Data/Observation | Rationale |

| ¹H NMR | δ ~1.3 ppm (t, 3H) : -CH₃ of ethyl group.δ ~4.3 ppm (q, 2H) : -CH₂ of ethyl group.δ ~5.0 ppm (s, 2H) : -NH₂ protons.δ ~6.7-7.6 ppm (m, 3H) : Aromatic protons. | Provides a map of the proton environment, confirming the presence of the ethyl group, amino group, and the substitution pattern on the aromatic ring.[13] |

| ¹³C NMR | δ ~14 ppm : -CH₃.δ ~61 ppm : -CH₂.δ ~110-150 ppm : 6 aromatic carbons.δ ~167 ppm : Carbonyl carbon (C=O). | Confirms the carbon skeleton of the molecule, including the distinct chemical shift for the ester carbonyl carbon. |

| FT-IR (cm⁻¹) | ~3470 & 3360 : N-H stretching (primary amine).~1680 : C=O stretching (ester carbonyl).~1250 : C-O stretching (ester).~760 : C-Cl stretching. | Identifies the key functional groups present in the molecule through their characteristic vibrational frequencies. |

| Mass Spec. | m/z 199/201 : Molecular ion peak [M]⁺ showing the characteristic 3:1 isotopic pattern for a single chlorine atom. | Confirms the molecular weight and the presence of one chlorine atom in the molecule. |

Section 5: Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex, biologically relevant molecules. Its well-defined reactivity allows for predictable and high-yielding transformations, making it a reliable workhorse in both academic research and industrial drug development. The protocols and mechanistic insights provided in this guide are designed to empower scientists to utilize this reagent with a high degree of confidence and control. Future applications will undoubtedly see this building block incorporated into novel synthetic pathways for creating next-generation therapeutics, agrochemicals, and functional materials.[4][14]

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

- 14. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]

Introduction: A Versatile Intermediate in Chemical Synthesis

An In-Depth Technical Guide to Ethyl 2-amino-5-chlorobenzoate: From Discovery to Modern Synthesis

This compound is an aromatic carboxylic acid ester that has established itself as a crucial intermediate in various fields, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Its structure is characterized by a benzene ring substituted with three key functional groups: an amino group at the 2-position, a chloro group at the 5-position, and an ethyl ester at the 1-position. This specific arrangement of electron-donating (amino) and electron-withdrawing (chloro, ester) groups imparts a unique reactivity profile, making it a valuable building block for constructing more complex molecular architectures.[1]

This guide provides a comprehensive overview of this compound, from its chemical properties and historical context to modern synthetic protocols and applications, designed for researchers and professionals in chemical and drug development.

Chemical and Physical Properties

The compound is registered under CAS Number 63243-75-4.[1] Its fundamental properties are summarized below, providing essential data for laboratory use and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl 5-chloroanthranilate, 2-Amino-5-chlorobenzoic acid ethyl ester | [1] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [1] |

| Stability | Sensitive to light and moisture; should be stored in a cool, dark place. | [1] |

Spectroscopic Profile

Spectroscopic data is critical for the unambiguous identification and quality control of this compound. The expected signals are detailed below.

| Technique | Key Signals / Fragments | Source |

| ¹H NMR | δ ~1.35 (t, 3H, CH₃), δ ~4.30 (q, 2H, CH₂), δ ~5.80 (s, 2H, NH₂), δ ~6.50 (d, 1H, ArH), δ ~7.25 (dd, 1H, ArH), δ ~7.95 (d, 1H, ArH) | [1] |

| Infrared (IR) | ~3470 & 3370 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O ester stretch), ~1590 cm⁻¹ (C=C aromatic), ~760 cm⁻¹ (C-Cl bend) | [1] |

| Mass Spec. (MS) | m/z 199 [M]⁺, 154 [M–OC₂H₅]⁺, 136 [M–CO₂C₂H₅]⁺ | [1] |

Historical Context and Evolution of Synthesis

While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the broader development of anthranilic acid chemistry. The parent molecule, 2-amino-5-chlorobenzoic acid, has long been recognized as a vital precursor.[5] The synthesis of its ethyl ester represents a logical and crucial derivatization to modulate reactivity and physical properties for subsequent reactions.

The development of synthetic methods can be traced through two primary logical pathways:

-

Esterification of a Pre-functionalized Ring: This approach involves first synthesizing the core 2-amino-5-chlorobenzoic acid and then performing an esterification. Early methods for chlorinating anthranilic acid, such as using sulfuryl chloride, date back to the 1920s, laying the groundwork for producing the necessary precursor.[6] The subsequent esterification is a classic and reliable transformation.

-

Functionalization of an Esterified Precursor: This strategy begins with a simpler ester, such as methyl or ethyl anthranilate, and introduces the chloro group at the desired position. This became more prevalent as regioselective halogenation techniques were refined.

The choice between these pathways depends on factors like starting material availability, cost, and the desired scale of production. For industrial applications, efficiency and yield are paramount, often favoring methods with inexpensive reagents and straightforward purification steps.[7]

Core Synthetic Methodologies

The synthesis of this compound is dominated by two highly effective and field-proven strategies. The causality behind these experimental choices lies in achieving high yield and purity by leveraging fundamental principles of organic reactivity.

Method 1: Fischer-Speier Esterification of 2-Amino-5-chlorobenzoic Acid

This is the most direct and widely employed laboratory-scale method. It relies on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9]

Causality and Mechanistic Insight: The reaction is an equilibrium process.[10] To drive the reaction toward the ester product, a strong acid catalyst (e.g., H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.[11][12] The alcohol, acting as a nucleophile, then attacks this activated carbon. To ensure a high yield, the equilibrium is shifted by using a large excess of the alcohol (often serving as the solvent) and/or by removing the water formed during the reaction.[9]

Method 2: Direct Chlorination of Ethyl Anthranilate

An alternative approach involves the direct chlorination of a readily available starting material, ethyl 2-aminobenzoate (ethyl anthranilate).

Causality and Mechanistic Insight: The amino group of the anthranilate is a powerful ortho-, para-director. Chlorination will preferentially occur at the para-position (position 5) relative to the amino group. Various chlorinating agents can be employed, including sodium hypochlorite with acetic acid or sulfuryl chloride.[6][7] The reaction conditions, particularly temperature, must be carefully controlled (e.g., below -5°C) to prevent over-chlorination and other side reactions, ensuring high selectivity for the desired 5-chloro isomer.[7] This method is often advantageous for large-scale synthesis due to the low cost of the starting anthranilate.

Applications in Drug Development and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in being a versatile scaffold for building APIs and other complex organic molecules.[1][4]